A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenoxy)-3-nitropyridine
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenoxy)-3-nitropyridine
Introduction
2-(4-Fluorophenoxy)-3-nitropyridine is a key heterocyclic building block in the landscape of modern drug discovery and materials science. Its structural motif, featuring a pyridine core functionalized with a nitro group and a fluorinated phenoxy moiety, makes it a versatile intermediate for introducing these pharmacologically significant groups into larger, more complex molecules. The electron-withdrawing nitro group activates the pyridine ring for further nucleophilic substitution, while the fluorophenoxy group can enhance metabolic stability and binding affinity through favorable interactions with biological targets.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2-(4-Fluorophenoxy)-3-nitropyridine. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the synthetic strategy, the rationale behind procedural choices, and a detailed interpretation of the analytical data required to validate the final product's identity and purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable and well-understood protocol for accessing this important chemical entity.
Part 1: Synthesis Methodology
The synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electron deficiency of the pyridine ring, which is further amplified by the presence of the nitro group, to facilitate the displacement of a suitable leaving group by the 4-fluorophenoxide nucleophile.
Reaction Scheme
The overall transformation is depicted below:
Figure 1: Synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine from 2-chloro-3-nitropyridine and 4-fluorophenol.
Mechanistic Rationale: The SNAr Pathway
The reaction proceeds through a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[1]
-
Nucleophile Formation: A base, typically a mild inorganic carbonate like potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-fluorophenol. This in-situ formation of the more potent 4-fluorophenoxide nucleophile is critical for initiating the reaction.
-
Nucleophilic Attack: The electron-rich phenoxide attacks the electron-deficient carbon atom at the C-2 position of the 2-chloro-3-nitropyridine ring. This position is highly activated towards nucleophilic attack because the electronegative ring nitrogen and the powerful electron-withdrawing nitro group at the adjacent C-3 position can effectively stabilize the resulting anionic intermediate.[2][3][4]
-
Formation of the Meisenheimer Complex: The nucleophilic addition breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group and the ring nitrogen, providing significant stabilization.[2][3] This stabilization is why substitution is strongly favored at positions ortho (2-) and para (4-) to the nitrogen atom and activating groups.[4][5]
-
Elimination and Aromaticity Restoration: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the final product, 2-(4-Fluorophenoxy)-3-nitropyridine.
Diagram 1: Mechanistic flow of the SNAr reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and prioritizes safety, efficiency, and product purity.
Reagent & Solvent Details
| Reagent/Solvent | Formula | Mol. Wt. | Amount | Moles | Eq. |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 5.00 g | 31.5 mmol | 1.0 |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 3.90 g | 34.7 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.54 g | 47.3 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol), 4-fluorophenol (3.90 g, 34.7 mmol), and potassium carbonate (6.54 g, 47.3 mmol).
-
Solvent Addition: Add N,N-Dimethylformamide (50 mL) to the flask.
-
Reaction Conditions: The mixture is stirred under a nitrogen atmosphere and heated to 80-90 °C using an oil bath. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into 250 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight to yield the crude 2-(4-Fluorophenoxy)-3-nitropyridine.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to afford the pure product as a crystalline solid.
Diagram 2: Step-by-step experimental workflow.
Part 2: Characterization and Data Analysis
Rigorous characterization is essential to confirm the structural identity and assess the purity of the synthesized compound.
Physical Properties
The purified product should be a crystalline solid.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FN₂O₃ | [6][7] |
| Molecular Weight | 234.18 g/mol | [6] |
| Appearance | Yellow-beige solid | [8] |
| Melting Point | 98 °C | [6][9] |
Spectroscopic Data Analysis
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For 2-(4-Fluorophenoxy)-3-nitropyridine, the expected signals are:
-
Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The proton at C6, adjacent to the ring nitrogen, is expected to be the most downfield.
-
Fluorophenyl Protons: Two signals in the aromatic region, each integrating to 2H. Due to the symmetry of the para-substituted ring, the protons ortho to the ether linkage will appear as one signal, and the protons meta to the ether (and ortho to the fluorine) will appear as another. These will likely appear as complex multiplets or doublets of doublets due to both H-H and H-F coupling.
13C NMR (Carbon Nuclear Magnetic Resonance): The 13C NMR spectrum should show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, unless there is an accidental overlap. The carbon attached to the fluorine will show a large C-F coupling constant.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the key functional groups present in the molecule.
-
~1590-1610 cm⁻¹: Aromatic C=C and C=N stretching.
-
~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the Ar-NO₂ group, respectively. These are typically strong and sharp peaks.
-
~1220-1280 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching.
-
~1100-1200 cm⁻¹: C-F stretching.
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.
-
[M]⁺: The molecular ion peak should be observed at m/z ≈ 234.04, corresponding to the exact mass of the molecule.
-
[M+H]⁺: In electrospray ionization (ESI) mode, the protonated molecule is often observed at m/z ≈ 235.05.[10]
Part 3: Safety and Handling
A thorough understanding and implementation of safety protocols are mandatory for this procedure. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Summary Table
| Chemical | CAS No. | Hazards | PPE Recommendations |
| 2-Chloro-3-nitropyridine | 5470-18-8 | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[11][12] | Safety goggles, lab coat, nitrile gloves. |
| 4-Fluorophenol | 371-41-5 | Harmful in contact with skin and if swallowed, causes severe skin burns and eye damage.[8][13][14] | Chemical splash goggles, lab coat, appropriate protective gloves. |
| Potassium Carbonate | 584-08-7 | Causes skin irritation and serious eye irritation, may cause respiratory irritation.[15][16][17] | Safety glasses, lab coat, gloves. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid and vapor, harmful in contact with skin, causes serious eye irritation, may damage the unborn child.[18][19][20] | Safety goggles, lab coat, chemical-resistant gloves. Use in a well-ventilated fume hood. |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][11]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
Conclusion
This guide outlines a robust and reproducible method for the synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine via a nucleophilic aromatic substitution reaction. The provided protocol, grounded in a clear understanding of the reaction mechanism, details the necessary steps from reaction setup to purification and characterization. The comprehensive analytical and safety data serve to equip researchers with the knowledge required to not only successfully synthesize the target compound but also to handle all materials safely and validate the product's quality with confidence. This molecule serves as a valuable starting point for further chemical exploration, and the methodology presented herein provides a solid foundation for its accessibility.
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